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Compound Name: Lopinavir-d8

Cat. No.: B562496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Lopinavir-d8, a

deuterated analog of the HIV-1 protease inhibitor, Lopinavir. Understanding the solubility of

active pharmaceutical ingredients (APIs) is critical for drug development, influencing

formulation strategies, bioavailability, and analytical method development. This document

compiles available solubility data, outlines experimental protocols for its determination, and

provides context regarding the mechanism of action and analytical workflows.

Core Concept: Solubility of Lopinavir-d8
Lopinavir-d8 is a stable, isotopically labeled version of Lopinavir, intended for use as an

internal standard in quantitative analysis by Gas Chromatography (GC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). While comprehensive quantitative solubility

data for Lopinavir-d8 across a wide range of solvents is not extensively published, available

information from chemical suppliers and data for the non-deuterated parent compound,

Lopinavir, provide valuable insights.

The Impact of Deuteration on Solubility
The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter the

physicochemical properties of a molecule.[1][2][3] While the changes are generally not drastic,

they can influence factors like bond strength, intermolecular interactions, and crystal lattice

energy, which in turn can affect solubility.[4] In some instances, deuterated compounds have

shown a slight increase in aqueous solubility compared to their non-deuterated counterparts.[4]

However, these effects are not always predictable and are compound-specific.[3] Therefore,
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while the solubility data for Lopinavir can serve as a useful reference, experimental

determination for Lopinavir-d8 is recommended for precise applications.

Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for both

Lopinavir-d8 and its non-deuterated form, Lopinavir.

Table 1: Solubility of Lopinavir-d8

Solvent Solubility Data Type

Dimethyl Sulfoxide (DMSO) 10 mM Quantitative

Chloroform Slightly Soluble Qualitative

Methanol Slightly Soluble Qualitative

Table 2: Solubility of Lopinavir (Non-deuterated)

Solvent Solubility Data Type

Ethanol ~20 mg/mL Quantitative

Dimethyl Sulfoxide (DMSO) ~14 mg/mL Quantitative

Dimethylformamide (DMF) ~14 mg/mL Quantitative

Water Practically Insoluble[5][6] Qualitative

Aqueous Buffers Sparingly Soluble Qualitative

Note: The qualitative descriptors "Slightly Soluble," "Sparingly Soluble," and "Practically

Insoluble" are based on general pharmaceutical definitions and indicate a low degree of

solubility.

Experimental Protocols
A standardized and reliable method for determining the equilibrium solubility of a compound is

the shake-flask method. This method is widely accepted in pharmaceutical research.
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Shake-Flask Method for Equilibrium Solubility
Determination
Objective: To determine the saturation concentration of Lopinavir-d8 in a specific solvent at a

controlled temperature.

Materials:

Lopinavir-d8 (solid)

Solvent of interest (e.g., water, ethanol, DMSO)

Sealed glass vials or flasks

Orbital shaker or magnetic stirrer with temperature control

Centrifuge

Syringe filters (e.g., 0.22 µm PTFE)

High-Performance Liquid Chromatography (HPLC) or LC-MS system

Calibrated analytical balance

Volumetric flasks and pipettes

Procedure:

Preparation of a Saturated Solution:

Add an excess amount of solid Lopinavir-d8 to a known volume of the selected solvent in

a sealed vial. The excess solid should be visually apparent.

Equilibration:

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled

environment (e.g., 25°C or 37°C).
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Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium

between the dissolved and undissolved solid is reached.

Phase Separation:

Once equilibrium is achieved, remove the vials from the shaker.

Allow the undissolved solid to settle.

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a

high speed.

Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it

through a chemically inert syringe filter to remove any remaining solid particles.

Quantification:

Accurately dilute a known volume of the filtered saturated solution with an appropriate

solvent to a concentration within the calibration range of the analytical method.

Analyze the diluted sample using a validated HPLC or LC-MS method to determine the

concentration of Lopinavir-d8.

Prepare a calibration curve using standard solutions of Lopinavir-d8 of known

concentrations to ensure accurate quantification.

Data Reporting:

Calculate the solubility of Lopinavir-d8 in the solvent, taking into account the dilution

factor.

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the

specified temperature.

Visualizations
Mechanism of Action of Lopinavir
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Lopinavir is an inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle. By

inhibiting this enzyme, Lopinavir prevents the cleavage of the Gag-Pol polyprotein, resulting in

the production of immature and non-infectious viral particles.
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Caption: Mechanism of action of Lopinavir as an HIV-1 protease inhibitor.

Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound

like Lopinavir-d8 using the shake-flask method followed by HPLC analysis.
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Caption: A generalized workflow for determining solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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